molecular formula C10H9ClN2 B1356770 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 27301-77-5

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B1356770
CAS RN: 27301-77-5
M. Wt: 192.64 g/mol
InChI Key: PFUGSJQNCXAWQX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This information is typically found in the methods section of scientific papers .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticancer Potential : 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole serves as an important intermediate in synthesizing biologically active compounds. Derivatives of this compound have shown potential biological activities, particularly in cancer therapy, due to their selective inhibition of tumor cell proliferation (Liu, Xu, & Xiong, 2017).

  • Antimicrobial and Anticancer Agents : Derivatives of this compound have been studied for their in vitro antibacterial, antifungal, and anticancer activities. Certain derivatives exhibited higher anticancer activity compared to standard drugs and also demonstrated good antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antifungal Applications : A specific compound, SYP-3343, which includes a 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole moiety, was identified as a novel fungicide with broad-spectrum activity and high effectiveness against fungi (Liu et al., 2011).

Structural Analysis and Characterization

  • Crystallographic Studies : Structural analysis through crystallography has been conducted on derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These studies aid in understanding molecular conformations and intermolecular interactions critical for their biological functions (Kumarasinghe et al., 2009).

  • Hirshfeld Surface Analysis : The Hirshfeld surface analysis technique has been utilized to explore the crystal structure and quantify supramolecular interactions in derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. This analysis highlights the importance of specific interactions in the crystal packing of these compounds (Aydın et al., 2021).

Computational Studies

  • Computational Drug Design : Computational design and structure-activity relationship studies have been conducted on derivatives of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole. These studies aid in optimizing the inhibition of protein kinases and understanding the broader functions and mechanisms of potential drugs (Singh et al., 2009).

  • Molecular Docking Analysis : Molecular docking studies have been performed to predict the interaction of these compounds with biological targets, thereby proposing their potential efficacy as antimicrobial and anticancer agents (Thomas et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can be determined through various biochemical and pharmacological studies .

Safety and Hazards

Information on safety and hazards is typically provided in Material Safety Data Sheets (MSDS). These documents contain information on toxicity, environmental impact, first aid measures, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, or new methods of synthesis .

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGSJQNCXAWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591673
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27301-77-5
Record name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 1 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine. There was obtained 1-(4′-chlorophenyl)-3-methyl-1H-pyrazole-5-[(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide; HRMS (M+H)+: calc. 467.094465; found 467.093532.
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Synthesis routes and methods II

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine · HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+ : calc. 468.089714; found 468.088873.
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Synthesis routes and methods III

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 8 with 4-chlorophenyl hydrazine.HCl substituted for phenyl hydrazine and 2-amino-5-(2-N-t-butylaminosulfonylphenyl)pyridine was used in the coupling step. There was obtained the title compound; HRMS (M+H)+: calc. 468.089714; found 468.088873.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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